molecular formula C13H18N2 B1421325 N-[(2-methyl-1H-indol-3-yl)methyl]propan-2-amine hydrochloride CAS No. 920485-33-2

N-[(2-methyl-1H-indol-3-yl)methyl]propan-2-amine hydrochloride

Cat. No. B1421325
M. Wt: 202.3 g/mol
InChI Key: BVBTUFQLGFSFCM-UHFFFAOYSA-N
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Description

The compound “N-[(2-methyl-1H-indol-3-yl)methyl]propan-2-amine hydrochloride” is a derivative of indole, which is a heterocyclic compound . Indole is a key structure in many natural products and pharmaceuticals .


Molecular Structure Analysis

The compound contains an indole ring, which is a fused bicyclic structure consisting of a benzene ring and a pyrrole ring . The presence of the amine group and the hydrochloride indicates that this compound could exist as a salt in its solid-state.


Chemical Reactions Analysis

The reactivity of this compound could be similar to other indole derivatives, which are known to undergo electrophilic substitution reactions .

Scientific Research Applications

Synthesis and Chemical Reactions

  • A study by Peng et al. (2013) described the facile synthesis of (R)-1-(1H-indol-3-yl) propan-2-amines hydrochloride, highlighting a five-step sequence procedure that is both time and cost-effective, with excellent enantiopurity (Peng et al., 2013).
  • Sanchez and Parcell (1990) explored the amine-induced rearrangements of 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanones, providing a new route to α-substituted indole-3-acetamides and β-substituted tryptamines (Sanchez & Parcell, 1990).

Pharmacological and Biological Activities

  • Bautista-Aguilera et al. (2014) identified N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine as a new cholinesterase and monoamine oxidase dual inhibitor, indicating potential for treating neurological disorders (Bautista-Aguilera et al., 2014).
  • Behbehani et al. (2011) conducted a study on the antimicrobial activities of 2-arylhydrazononitriles and their derivatives, finding promising antimicrobial activities against various bacterial strains (Behbehani et al., 2011).

Chemical Characterization and Applications

  • Yi et al. (2005) reported on the reaction of methyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propenoate with primary amines, leading to the synthesis of 4-chloro-5-hydroxy-1H-benzo[g]indoles, which could have implications for further chemical studies and applications (Yi et al., 2005).
  • Anekal and Biradar (2012) compared conventional and microwave-assisted synthesis of novel indole derivatives, highlighting the efficiency of microwave irradiation in reducing reaction time and improving yields (Anekal & Biradar, 2012).

properties

IUPAC Name

N-[(2-methyl-1H-indol-3-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-9(2)14-8-12-10(3)15-13-7-5-4-6-11(12)13/h4-7,9,14-15H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBTUFQLGFSFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-methyl-1H-indol-3-yl)methyl]propan-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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